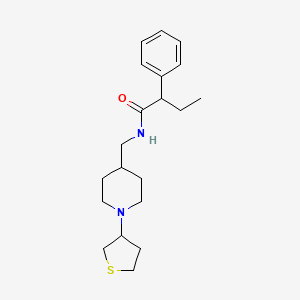

2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide

Description

Properties

IUPAC Name |

2-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2OS/c1-2-19(17-6-4-3-5-7-17)20(23)21-14-16-8-11-22(12-9-16)18-10-13-24-15-18/h3-7,16,18-19H,2,8-15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORDIPNKKXNLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the tetrahydrothiophene moiety. These intermediates are then coupled with a phenyl group and a butanamide moiety under specific reaction conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is scalable. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide may exhibit significant pharmacological activities, particularly as potential inhibitors of specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is crucial for managing metabolic syndromes such as type 2 diabetes and obesity .

CNS Disorders

The compound's structural analogs have been investigated for their neuroprotective properties. Research has highlighted the potential of such compounds to treat central nervous system disorders, including mild cognitive impairment and early-stage dementia, by targeting neurotransmitter systems and modulating neuroinflammation .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes relevant to disease progression, particularly those involved in neurodegenerative diseases. For example, related compounds have shown inhibition of acetylcholinesterase, which is significant for treating conditions like Alzheimer's disease .

Case Study 1: Metabolic Syndrome Treatment

A study explored the effects of similar piperidine-based compounds on metabolic syndrome markers. The results indicated that these compounds could significantly reduce insulin resistance and improve lipid profiles in animal models. This suggests that 2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide could be developed further for therapeutic use in managing metabolic disorders .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative disorders, researchers evaluated the neuroprotective effects of piperidine derivatives in vitro. The findings revealed that these compounds could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions, highlighting their potential utility in treating diseases like Alzheimer's .

Mechanism of Action

The mechanism by which 2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Sulfur’s polarizability may enhance hydrophobic interactions with receptor pockets . Phenethyl substituents (e.g., in fentanyl analogs) are associated with high μ-opioid receptor affinity due to optimal van der Waals interactions .

Fluorine substitutions in analogs (e.g., ortho- or para-fluorophenyl) are known to enhance metabolic resistance and potency .

Metabolic Considerations: The tetrahydrothiophene ring may undergo oxidation to sulfoxides or sulfones, producing metabolites with unknown activity. This contrasts with phenethyl-based analogs, which primarily undergo N-dealkylation or hydroxylation .

Biological Activity

2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of 2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide typically involves multi-step organic reactions. Key steps include:

- Preparation of the Piperidine Derivative : This can be achieved through hydrogenation of pyridine or cyclization methods involving amines and aldehydes.

- Introduction of Tetrahydrothiophene Moiety : This step often utilizes the reaction of a thiol with an alkene or alkyne under catalytic conditions.

- Coupling with Butanamide : The final step involves coupling the piperidine derivative with butanamide using coupling agents such as EDC or DCC .

The biological activity of 2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction leads to modulation of various biological pathways, which may include:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in infectious disease treatments .

- Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promise in inhibiting cancer cell growth .

Case Studies and Research Findings

Research has demonstrated various biological activities associated with related compounds, which can provide insight into the potential effects of 2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide:

- Opioid Receptor Interaction : A study on similar piperidine derivatives revealed moderate binding affinities for μ-opioid receptors, suggesting potential analgesic properties .

- Anti-inflammatory Effects : Compounds structurally related to 2-phenyl-N-(piperidinyl) derivatives have been shown to exhibit anti-inflammatory properties in vivo, indicating that this compound might also possess similar effects .

- Antiparasitic Activity : Tetrahydroisoquinoline derivatives have demonstrated antiparasitic activity against resistant strains of Plasmodium falciparum, suggesting that modifications to the structure could enhance such effects .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.